molecular formula C14H17ClN4O2S B2491515 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034432-14-7

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2491515
CAS No.: 2034432-14-7
M. Wt: 340.83
InChI Key: SJNGZIBHPJNCNX-UHFFFAOYSA-N
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 3-chloro-2-methylbenzenesulfonyl chloride, can be prepared by reacting 3-chloro-2-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.

    Click chemistry:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or the triazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring and sulfonyl group are often key to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperazine
  • 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)morpholine

Uniqueness

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the triazole ring, in particular, is known to enhance the compound’s stability and binding properties.

Biological Activity

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, identified by CAS number 2034432-14-7, is a synthetic compound that belongs to the class of sulfonyl piperidines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of the compound is represented by the formula C14H17ClN4O2SC_{14}H_{17}ClN_{4}O_{2}S with a molecular weight of 340.8 g/mol. The presence of a triazole ring and a sulfonyl group is significant in determining its biological activities.

PropertyValue
CAS Number2034432-14-7
Molecular FormulaC₁₄H₁₇ClN₄O₂S
Molecular Weight340.8 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The triazole ring is known for its role in binding to enzymes and receptors, while the sulfonyl group can enhance solubility and bioavailability. The exact mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing triazole and sulfonyl groups exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound showed promising results against various cancer cell lines.

  • In vitro Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : In vitro tests showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL for resistant strains .
  • Mechanism : The presence of the chloro group is believed to contribute to its antibacterial activity by enhancing interaction with bacterial cell membranes.

Carbonic Anhydrase Inhibition

Recent studies have shown that this compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth:

  • Inhibition Profile : The compound exhibited a strong inhibition profile with KIK_I values between 16.4 to 66.0 nM .
  • Apoptosis Induction : This inhibition was linked to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of sulfonylated triazole derivatives including our target compound. The results indicated significant growth inhibition in various cancer cell lines (e.g., A431 and HT29), suggesting strong potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. Results indicated that derivatives with structural similarities displayed potent activity against drug-resistant bacterial strains .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-9-5-12(6-10-18)19-16-7-8-17-19/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNGZIBHPJNCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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